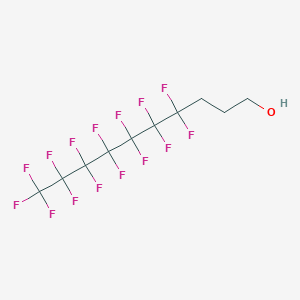

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is a fluorinated alcohol compound. It is characterized by the presence of multiple fluorine atoms, which impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol typically involves the fluorination of decanol derivatives. One common method is the direct fluorination of decanol using elemental fluorine under controlled conditions. This process requires careful handling due to the reactivity of fluorine gas.

Industrial Production Methods

Industrial production of this compound often employs electrochemical fluorination (ECF) or telomerization processes. ECF involves the electrolysis of a suitable precursor in the presence of hydrogen fluoride, leading to the formation of the desired fluorinated alcohol. Telomerization, on the other hand, involves the reaction of a telogen (such as tetrafluoroethylene) with an alcohol to produce the fluorinated product.

化学反应分析

Types of Reactions

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

Oxidation: Formation of perfluorinated ketones or carboxylic acids.

Reduction: Formation of perfluorinated alkanes.

Substitution: Formation of perfluorinated halides or esters.

科学研究应用

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a surfactant or surface modifier due to its low surface energy and chemical resistance.

Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

Medicine: Investigated for potential use in drug delivery systems due to its unique properties.

Industry: Utilized in the production of coatings, lubricants, and other materials requiring high thermal stability and chemical resistance.

作用机制

The mechanism of action of 1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is primarily related to its fluorinated structure. The presence of multiple fluorine atoms creates a highly electronegative environment, which can influence molecular interactions and stability. This compound can interact with various molecular targets, including proteins and lipids, altering their properties and functions.

相似化合物的比较

Similar Compounds

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine: Another fluorinated compound with similar properties but different functional groups.

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyltrimethoxysilane: A fluorinated silane used in surface treatments.

Uniqueness

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is unique due to its specific fluorination pattern and the presence of a hydroxyl group. This combination imparts distinct properties, such as high thermal stability, chemical resistance, and the ability to form hydrogen bonds, making it valuable in various applications.

生物活性

1H,1H,2H,2H,3H,3H-Perfluorodecan-1-ol is a fluorinated alcohol that belongs to a class of compounds known as perfluoroalkyl and polyfluoroalkyl substances (PFAS). These compounds have garnered significant attention due to their unique chemical properties and potential biological effects. This article explores the biological activity of this compound based on recent research findings.

This compound is characterized by:

- Molecular Formula : C10H5F17O

- Molecular Weight : 481 g/mol

- Structure : The compound features a long carbon chain fully substituted with fluorine atoms.

Toxicological Studies

Research indicates that perfluorinated compounds can disrupt endocrine functions and influence various biological processes. A notable study utilized H295R cells to assess the steroidogenic disruption caused by PFAS compounds. The findings suggested that exposure to these substances could lead to altered hormone production and cellular responses related to steroidogenesis .

The biological activity of this compound may involve:

- Endocrine Disruption : PFAS are known to interfere with hormone signaling pathways. For instance, studies have shown that such compounds can inhibit steroidogenic enzymes like CYP11A1 and HSD3B1 in Leydig cells .

- Cellular Stress Responses : Exposure to fluorinated alcohols may induce oxidative stress and affect mitochondrial function. This can lead to reduced ATP levels and impaired steroidogenesis in testicular cells .

In Vitro Toxicity Assessments

A comprehensive study evaluated the toxicity of various PFAS compounds including this compound using in vitro assays. The results demonstrated significant cytotoxic effects at higher concentrations and highlighted the potential for these compounds to disrupt normal cellular functions .

Environmental Impact

Research has shown that PFAS can accumulate in the environment and bioaccumulate in living organisms. A review highlighted the presence of these substances in water sources and their migration from food contact materials into food products. This raises concerns regarding human exposure and health risks associated with long-term consumption of contaminated food .

Data Tables

| Study | Findings | Biological Effect |

|---|---|---|

| H295R Cell Study | Inhibition of steroidogenic enzyme activity | Disruption of hormone production |

| Leydig Cell Study | Reduced ATP levels after exposure | Impaired steroidogenesis |

| Environmental Review | Detection of PFAS in food sources | Potential human health risks |

属性

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluorodecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F15O/c11-4(12,2-1-3-26)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h26H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCLGUDCFDTQBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F15O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382621 |

Source

|

| Record name | 7:3 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25600-66-2 |

Source

|

| Record name | 7:3 Fluorotelomer alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。